6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one

Catalog No.
S13096336
CAS No.
650624-70-7
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one

CAS Number

650624-70-7

Product Name

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one

IUPAC Name

6-methyl-4-prop-1-ynylpyran-2-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-3-4-8-5-7(2)11-9(10)6-8/h5-6H,1-2H3

InChI Key

YJIRBELVQIZQFI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=O)OC(=C1)C

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is a chemical compound characterized by a pyranone structure, which features a six-membered ring containing one oxygen atom and a carbonyl group. The molecular formula for this compound is C₁₁H₁₄O₂, and its structure includes a methyl group and a propynyl group (prop-1-yn-1-yl) attached to the pyran ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Oxidation: The compound can undergo oxidation, particularly affecting the carbonyl group, potentially leading to the formation of more complex derivatives.

Reduction: Reduction reactions can convert the carbonyl group into an alcohol, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions: The compound may also engage in nucleophilic substitution reactions at positions adjacent to the oxygen atom in the pyranone ring, allowing for further functionalization of the molecule .

Research indicates that compounds similar to 6-methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one exhibit various biological activities. These may include anti-inflammatory, antibacterial, and antifungal properties. Specific studies have highlighted the potential for such compounds to act as enzyme inhibitors or modulators of biological pathways, making them candidates for further pharmaceutical development .

The synthesis of 6-methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one can be achieved through several methods:

  • Condensation Reactions: The initial step often involves the condensation of appropriate diketones with aldehydes under acidic conditions to form the pyranone core.
  • Alkyne Introduction: The propynyl group can be introduced via a nucleophilic substitution reaction involving propargyl halides and suitable nucleophiles.
  • Cyclization Reactions: Further cyclization reactions may be employed to stabilize the pyranone structure, often facilitated by heating or acid catalysis .

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one has potential applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its derivatives may be explored for therapeutic applications due to their biological activity.

Interaction studies involving 6-methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one focus on its reactivity with various biological targets. These studies typically assess how this compound interacts with enzymes or receptors, potentially leading to insights into its mechanism of action and therapeutic potential. For example, investigations into its role as an enzyme inhibitor could reveal pathways for drug development .

Several compounds share structural similarities with 6-methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-HydroxycoumarinC₉H₆O₃Exhibits anticoagulant properties
6-MethylpyranoneC₇H₈O₂Used in fragrance and flavor industries
5-MethylpyranoneC₇H₈O₂Known for its aromatic properties
3-HydroxyflavoneC₁₅H₁₂O₃Displays antioxidant activity

Uniqueness: The unique propynyl substitution at position four differentiates 6-methyl-4-(prop-1-yn-1-y)-2H-pyran-2-one from these similar compounds, potentially influencing its reactivity and biological properties.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

148.052429494 g/mol

Monoisotopic Mass

148.052429494 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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